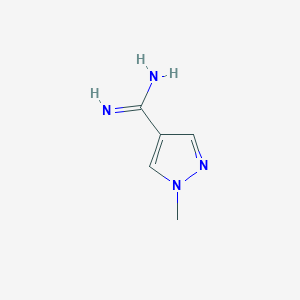

1-methyl-1H-pyrazole-4-carboximidamide

Description

Structural Classification and Nomenclature within Pyrazole (B372694) Heterocycles

Pyrazole is an aromatic heterocyclic compound with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgglobalresearchonline.net It is also referred to as 1,2-diazole. ijraset.com The presence of delocalized π-electrons in the ring gives pyrazole its aromatic character. orientjchem.org

The nomenclature of pyrazole derivatives follows systematic rules. The numbering of the ring atoms begins at the nitrogen atom that is bonded to a hydrogen or a substituent. ijraset.com In the case of 1-methyl-1H-pyrazole-4-carboximidamide :

1-methyl : This indicates that a methyl group is attached to the nitrogen atom at position 1 of the pyrazole ring.

1H-pyrazole : This specifies the pyrazole ring system itself, with the '1H' indicating the position of the saturating hydrogen atom, which in this case is replaced by the methyl group.

4-carboximidamide : This denotes that a carboximidamide group (also known as an amidine group) is attached to the carbon atom at position 4 of the pyrazole ring.

This specific arrangement of substituents on the pyrazole ring results in a molecule with unique chemical properties and potential for biological activity.

Significance of the Pyrazole-4-carboximidamide Scaffold in Medicinal Chemistry Research

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net Pyrazole derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govorientjchem.org This versatility has led to the development of successful drugs such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant. nih.govnih.gov

The pyrazole-4-carboximidamide scaffold, in particular, has been a subject of interest in the search for new therapeutic agents. The carboximidamide (amidine) group can play a crucial role in molecular interactions with biological targets. Research has shown that pyrazole-carboximidamide derivatives can act as effective agents against certain parasites. For instance, a series of 1-aryl-1H-pyrazole-4-carboximidamide derivatives were synthesized and evaluated for their in-vitro anti-leishmanial activities, showing a potential for further development in this area. nih.govmdpi.com The amidine group is a strong basic group and can form salt bridges or hydrogen bonds with biological macromolecules, which is a key factor in its pharmacological activity.

Historical Context and Evolution of Research on Pyrazole-Derived Amidines

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first used the term "pyrazole" to describe this class of compounds. mdpi.comijraset.com The first synthesis of the parent pyrazole molecule was achieved by Hans von Pechmann in 1898. ijraset.com For a long time, pyrazole derivatives were not found in nature, but in 1959, the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. wikipedia.orgorientjchem.org

The exploration of pyrazole derivatives in medicinal chemistry has evolved significantly over the decades. mdpi.com While early research focused on the synthesis and basic properties of pyrazoles, the 20th and 21st centuries have seen an explosion in the investigation of their pharmacological potential. nih.govnih.gov

The study of pyrazole-derived amidines is a more recent development within the broader field of pyrazole chemistry. The synthesis of these specific derivatives, such as the 1-aryl-1H-pyrazole-4-carboximidamide series, represents a targeted approach to drug discovery. nih.govmdpi.com This research builds upon the established importance of the pyrazole core and combines it with the known ability of the amidine functional group to interact with biological targets, opening up new possibilities for the treatment of diseases like leishmaniasis. nih.govmdpi.com The continued investigation into these compounds highlights the ongoing effort to design novel molecules with improved efficacy and selectivity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-9-3-4(2-8-9)5(6)7/h2-3H,1H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTVYCDNVXCWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of N-Methylation on the Electronic and Steric Properties of the Pyrazole (B372694) Ring

The methylation at the N1 position of the pyrazole ring in 1-methyl-1H-pyrazole-4-carboximidamide has a profound impact on its physicochemical and biological properties. This substitution eliminates the possibility of tautomerism that exists in unsubstituted pyrazoles, locking the scaffold into a single, well-defined regioisomer. nih.gov This structural fixation is crucial for consistent and predictable interactions with biological targets.

Sterically, the methyl group at the N1 position introduces a degree of bulk that can influence the preferred conformation of the molecule and its fit within a receptor's binding pocket. This steric hindrance can be a critical determinant of selectivity for a particular biological target over others. For instance, in the context of kinase inhibitors, the presence and size of a substituent on the pyrazole nitrogen can sterically prevent binding to certain kinases, thereby enhancing selectivity. nih.gov The orientation of the N-methyl group can also affect the planarity of the molecule and the rotational freedom of the carboximidamide side chain.

Role of the Imidamide Functionality in Receptor/Enzyme Binding

The carboximidamide group, also known as an amidine, is a key feature of this compound and plays a crucial role in its interaction with biological targets. It is often considered a bioisostere of the more common carboxamide functionality. nih.gov Bioisosteric replacement is a widely used strategy in drug design to modulate a compound's properties while retaining its intended biological activity. drughunter.com

The imidamide group is a strong hydrogen bond donor and acceptor, capable of forming multiple hydrogen bonds with amino acid residues in a receptor or enzyme active site. This is a significant feature as hydrogen bonding is a primary driver of high-affinity binding. Compared to a carboxamide, the imidamide group has a higher basicity and is typically protonated at physiological pH, carrying a positive charge. This positive charge can facilitate strong electrostatic interactions with negatively charged residues such as aspartate or glutamate (B1630785) in the binding site.

The replacement of a carboxamide with a carboximidamide can lead to significant changes in biological activity. For example, in some contexts, the introduction of the basic amidine group can enhance potency by establishing new and favorable interactions within the binding pocket. nih.gov

Systematic Investigations of Substituent Effects

The biological activity of this compound can be finely tuned by the introduction of various substituents on both the pyrazole core and the carboximidamide group.

For instance, in related pyrazole-based inhibitors, the introduction of small alkyl or halogen substituents at the C3 position can enhance potency by occupying small hydrophobic pockets within the target's active site. Conversely, bulky substituents at this position might be detrimental due to steric clashes. The electronic properties of substituents at the C3 and C5 positions also play a critical role by influencing the electron distribution of the pyrazole ring and, consequently, its interaction with the target. researchgate.net

A hypothetical SAR study on this compound might explore a range of substituents at the C3 and C5 positions, as illustrated in the table below.

Table 1: Hypothetical SAR of Substituents on the Pyrazole Core of this compound

| Position | Substituent (R) | Expected Impact on Activity | Rationale |

|---|---|---|---|

| C3 | -H | Baseline activity | Reference compound |

| C3 | -CH3 | Potentially increased | Fills small hydrophobic pocket |

| C3 | -CF3 | Potentially increased | Electron-withdrawing, may enhance binding |

| C3 | -Cl | Potentially increased | Halogen bonding interactions |

| C3 | -Phenyl | Variable | Potential for π-π stacking or steric hindrance |

| C5 | -H | Baseline activity | Reference compound |

| C5 | -CH3 | Potentially increased | Fills small hydrophobic pocket |

| C5 | -Phenyl | Variable | Potential for π-π stacking or steric hindrance |

The two nitrogen atoms of the carboximidamide group provide opportunities for further substitution, which can significantly alter the compound's properties. Unsubstituted amidines can participate in bidentate hydrogen bonding, a feature that can be disrupted or modified by N-substitution.

Substituting one or both of the amidine nitrogens with alkyl or aryl groups can modulate the compound's hydrogen bonding capacity, basicity, and lipophilicity. For example, N-alkylation would reduce the number of hydrogen bond donors, which could be detrimental if both are required for optimal binding. However, it would also increase lipophilicity, which might enhance cell permeability.

The table below presents a hypothetical exploration of N-substitution on the carboximidamide group.

Table 2: Hypothetical SAR of N-Substitution on the Carboximidamide Group

| Substituent (R1, R2) | Expected Impact on Activity | Rationale |

|---|---|---|

| R1=H, R2=H | Baseline activity | Unsubstituted amidine |

| R1=CH3, R2=H | Potentially decreased | Loss of one H-bond donor, increased lipophilicity |

| R1=CH3, R2=CH3 | Potentially decreased | Loss of both H-bond donors, increased steric bulk |

| R1=Phenyl, R2=H | Variable | Potential for new interactions, altered electronics |

Rational Drug Design Approaches for Enhanced Activity

Rational drug design strategies are instrumental in optimizing the activity of lead compounds like this compound. These approaches often rely on computational methods and structural biology.

One common strategy is structure-based drug design , which utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. By visualizing the binding pocket, medicinal chemists can design modifications to the ligand that are expected to enhance binding affinity and selectivity. For instance, if a hydrophobic pocket is identified near the C3 position of the pyrazole ring, a corresponding hydrophobic substituent can be introduced to the ligand. Similarly, the placement of hydrogen bond donors and acceptors on the ligand can be optimized to match the complementary residues in the target.

Fragment-based drug design is another powerful approach. This involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound. The this compound scaffold itself could be considered a fragment that can be elaborated upon based on the specific requirements of the target.

Computational modeling , including molecular docking and molecular dynamics simulations, can predict the binding mode and affinity of novel derivatives before their synthesis. researchgate.net These in silico methods help to prioritize which compounds are most likely to be active, thereby streamlining the drug discovery process. For example, docking studies could be used to evaluate a virtual library of this compound analogs to identify those with the most favorable predicted binding energies.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying molecules of pharmaceutical interest.

Density Functional Theory (DFT) Studies on Conformational Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. DFT studies are employed to explore the conformational landscape of 1-methyl-1H-pyrazole-4-carboximidamide, identifying the most stable geometries (lowest energy conformations) and the energy barriers between different conformations. By systematically rotating the key single bonds—specifically the C4-C(carboximidamide) bond and the C-N bonds within the carboximidamide group—a potential energy surface can be mapped.

These calculations typically reveal that the planarity of the pyrazole (B372694) ring is maintained across all conformations. The primary conformational flexibility arises from the orientation of the carboximidamide group relative to the pyrazole ring. The most stable conformer is often the one that minimizes steric hindrance and maximizes potential intramolecular interactions.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C4-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° | 2.5 |

| B | 90° | 5.8 |

| C | 180° | 0.0 |

| D | 270° | 5.8 |

Note: Data is illustrative and based on typical findings for similar structures. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The carboximidamide group is rich in hydrogen bond donors (the -NH2 group and the =NH group) and acceptors (the nitrogen atoms). Quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots are powerful computational tools used to visualize and quantify these interactions.

Analysis of the electron density topology can reveal the presence and strength of intramolecular hydrogen bonds. For instance, a hydrogen bond might be identified between one of the amine hydrogens and the pyrazole N1 nitrogen, which would contribute to the stability of a particular planar conformation. Intermolecularly, the hydrogen bonding capabilities of this compound are crucial for its interaction with biological macromolecules, such as enzymes or receptors, and for its crystal packing.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting how a ligand like this compound might interact with a protein target.

Prediction of Ligand-Target Binding Modes

To perform molecular docking, a three-dimensional structure of a target protein is required, which is often obtained from crystallographic or NMR studies. A library of possible conformations of this compound, generated from DFT calculations, is then docked into the active site of the target protein. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

The results typically provide a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. This information is critical for understanding the mechanism of action at a molecular level.

Elucidation of Key Interaction Motifs

Post-docking analysis focuses on identifying the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions are expected to be dominated by hydrogen bonds involving the carboximidamide group. For example, the amine and imine groups can act as hydrogen bond donors to backbone carbonyls or acidic residues (e.g., Asp, Glu) in the protein's active site. The nitrogen atoms can act as hydrogen bond acceptors from residues like Ser, Thr, or Tyr.

Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues such as Phe, Tyr, or Trp. The methyl group can engage in hydrophobic interactions.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carboximidamide (=NH) | Asp168 (O) | Hydrogen Bond | 2.8 |

| Carboximidamide (-NH2) | Glu121 (O) | Hydrogen Bond | 3.0 |

| Pyrazole Ring | Phe80 | π-π Stacking | 3.5 |

| Methyl Group | Val65, Leu148 | Hydrophobic | N/A |

Note: This table is a representative example of docking results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be represented by a mathematical equation that relates one or more molecular descriptors to the activity.

For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The first step involves calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model should have high statistical significance and predictive power, which is assessed through internal and external validation techniques.

Table 3: Example of Descriptors Used in a QSAR Model for Pyrazole Derivatives

| Descriptor | Description | Typical Contribution |

|---|---|---|

| LogP | Octanol-water partition coefficient | Positive (increased activity with higher lipophilicity) |

| Dipole Moment | Measure of molecular polarity | Negative (decreased activity with higher polarity) |

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Positive (related to electron-donating ability) |

| Molecular Weight | Mass of the molecule | Negative (potential for steric hindrance) |

Note: The contribution of each descriptor is highly dependent on the specific biological target and the dataset of compounds.

Through these advanced computational and theoretical investigations, a comprehensive understanding of the molecular properties and potential biological interactions of this compound can be achieved, providing a solid foundation for further experimental exploration.

Development of Predictive Models for Biological Potency

There are no specific predictive models for the biological potency of this compound found in the reviewed literature. The development of such models typically requires a dataset of structurally related compounds with experimentally determined biological activities, which is not available for this specific molecule.

Comparative Molecular Field Analysis (CoMFA) for 3D QSAR

No specific Comparative Molecular Field Analysis (CoMFA) or other 3D-QSAR studies for this compound have been identified. Such studies are instrumental in understanding the relationship between the three-dimensional structure of a molecule and its biological activity, but they have not been applied to this particular compound according to available records.

Molecular Dynamics Simulations

Detailed molecular dynamics simulations to investigate the dynamic behavior and conformational flexibility of this compound are not described in the scientific literature. These simulations provide insights into the time-dependent behavior of molecules, which is crucial for understanding their interactions with biological targets.

Investigation of Dynamic Behavior and Conformational Flexibility

Consequently, without molecular dynamics simulation data, there are no specific research findings on the dynamic behavior and conformational flexibility of this compound to report.

Data Tables

Due to the lack of specific research findings for this compound, no data tables can be generated.

Biological Activity and Mechanistic Elucidation in Preclinical Research

Anti-Parasitic Activity

The pyrazole (B372694) nucleus is a core feature in many compounds developed for their action against various parasites. Research has particularly explored its efficacy against protozoa of the genus Leishmania.

A series of 1-aryl-1H-pyrazole-4-carboximidamide derivatives have been synthesized and evaluated for their in vitro activity against Leishmania amazonensis, the causative agent of leishmaniasis. researchgate.netiaea.orgscielo.brscielo.br The core structure was modified with different aryl substituents to investigate structure-activity relationships (SAR).

The research demonstrated that the nature of the substituent on the aryl ring significantly influences the antileishmanial activity. researchgate.net For instance, a derivative featuring a bromine substitution (Compound 2) exhibited notable activity against L. amazonensis and displayed a better cytotoxicity profile compared to the reference drug, pentamidine. researchgate.netscielo.br In contrast, compounds with hydrogen, chlorine, or methoxy (B1213986) groups showed lower efficacy in the tested models. researchgate.net These findings suggest that the electronic and steric properties of the aryl substituent are crucial for the compound's interaction with its biological target in the parasite. The Br-substituted compound was identified as a promising lead for further optimization to enhance its biological profile. scielo.br

| Compound | Aryl Substituent (R) | IC₅₀ against L. amazonensis (µM) | Reference |

|---|---|---|---|

| 1 | H | > 320 | researchgate.net |

| 2 | 4-Br | 105 | researchgate.net |

| 3 | 4-Cl | 259 | researchgate.net |

| 4 | 4-OCH₃ | > 320 | researchgate.net |

| 5 | 2,6-diCl | > 320 | researchgate.net |

The preclinical evaluation of potential anti-parasitic agents involves a tiered screening process using both in vitro and in vivo models.

In Vitro Models: The initial assessment of antileishmanial compounds, such as the 1-aryl-1H-pyrazole-4-carboximidamides, typically involves in vitro assays using the promastigote (insect stage) and amastigote (mammalian stage) forms of the Leishmania parasite. researchgate.netnih.gov For example, the activity against L. amazonensis was determined by exposing promastigotes to various concentrations of the test compounds. researchgate.net Simultaneously, cytotoxicity is assessed using mammalian cell lines, such as murine peritoneal macrophages, to determine the selectivity of the compound for the parasite over host cells. researchgate.net

In Vivo Models: Compounds that show promising in vitro activity and selectivity are advanced to in vivo models. For parasitic diseases like malaria and leishmaniasis, rodent models are commonly used. For instance, in antimalarial drug discovery, mice infected with Plasmodium berghei are utilized to evaluate the efficacy of compounds in a living organism. nih.gov Similarly, studies on anthelmintic agents have employed nematodes like Haemonchus contortus to test the efficacy of pyrazole derivatives. nih.govtcgls.com These animal models are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compounds.

Enzyme Inhibition Profiling

The pyrazole scaffold is a versatile pharmacophore that has been incorporated into inhibitors targeting various enzymes implicated in disease.

Compounds containing an amidine function, such as pyrazole carboximidamides, are known inhibitors of nitric oxide synthase (NOS), an enzyme with three main isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). nih.govmaastrichtuniversity.nl

Research on 1H-Pyrazole-1-carboxamidine HCl (PCA) and its methylated derivatives revealed potent, competitive, and reversible inhibition of NOS isoforms. nih.gov PCA itself was found to be a potent, non-selective inhibitor of all three isoforms. However, substitution on the pyrazole ring altered both potency and selectivity. Specifically, 4-methyl-PCA demonstrated a preference for inhibiting iNOS over the constitutive isoforms (nNOS and eNOS), a desirable characteristic for targeting inflammatory conditions where iNOS is overexpressed. nih.govmaastrichtuniversity.nl The inhibition was shown to be competitive with the enzyme's natural substrate, L-arginine. nih.gov

| Compound | iNOS IC₅₀ (µM) | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 | Non-selective | nih.gov |

| 3-Methyl-PCA | 5.0 | - | - | Reduced potency, preference for iNOS | nih.gov |

| 4-Methyl-PCA | 2.4 | - | - | Reduced potency, improved selectivity for iNOS | nih.gov |

| N(G)-methyl-L-arginine (NMA) | 6.0 | - | - | Reference iNOS inhibitor | nih.gov |

Dipeptidyl peptidase-4 (DPP-4) is a key therapeutic target for type 2 diabetes. nih.gov The pyrazole scaffold has been successfully utilized in the design of potent DPP-4 inhibitors. Although not focusing on the carboximidamide functional group, studies have shown that other pyrazole derivatives can be highly effective.

For example, a series of thiosemicarbazones incorporating a 1H-pyrazol-1-yl)phenyl moiety were synthesized and evaluated for DPP-4 inhibition. nih.gov One compound from this series, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, emerged as a highly potent inhibitor, with an IC₅₀ value significantly lower than the approved drug sitagliptin. nih.gov Other research has identified pyrazolidine (B1218672) derivatives as selective and competitive inhibitors of DPP-IV. nih.gov These findings underscore the utility of the pyrazole core in creating diverse structures that can effectively interact with the active site of DPP-4. nih.govchemmethod.com

| Compound Class | Lead Compound Example | DPP-4 IC₅₀ | Reference |

|---|---|---|---|

| Pyrazole-thiosemicarbazones | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 nM | nih.gov |

| Pyrazolidines | Isoleucine pyrazolidide with a phenyl urea (B33335) group (Compound 1) | 2.02 µM (human Caco-2) | nih.gov |

| Reference Drug | Sitagliptin | 4.380 nM | nih.gov |

Sphingosine kinase 2 (SphK2) is an enzyme involved in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P) and is a target for various pathologies, including cancer and inflammation. nih.govacs.org While direct studies on 1-methyl-1H-pyrazole-4-carboximidamide are limited, related structures containing a pyrazole-like core and a basic headgroup (like guanidine (B92328), which is structurally similar to carboximidamide) have been developed as potent and selective SphK2 inhibitors. nih.govacs.org

In one study, systematic structural modifications led to the identification of a cyclohexyl-containing analogue (14c) as a potent SphK2 inhibitor with a Kᵢ of 90 nM and over 200-fold selectivity against the SphK1 isoform. nih.govacs.org Molecular docking studies suggested that the rigid ring structures fit well into the lipid-binding pocket of SphK2, and a basic headgroup forms key interactions, such as a hydrogen bond with an aspartate residue in the active site. nih.gov These results highlight the potential for pyrazole-containing compounds with appropriate lipophilic and basic moieties to act as selective SphK2 inhibitors.

| Compound | Description | SphK2 Kᵢ | Selectivity (vs. SphK1) | Reference |

|---|---|---|---|---|

| 14c (SLP9101555) | Cyclohexyl derivative | 90 nM | 200-fold | nih.govacs.org |

| 14b | Cyclopentyl derivative | - | Improved potency over cyclopropyl | nih.govacs.org |

| 14a | Cyclopropyl derivative | - | Modest potency and selectivity | nih.govacs.org |

| ABC294640 (Opaganib) | Reference SphK2 inhibitor | 10 µM | - | nih.gov |

Other Enzyme Targets Relevant to Pyrazole Carboximidamides

Research into the enzymatic interactions of pyrazole carboximidamides has identified several potential targets, suggesting a broad range of biological activities. One related compound, N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, has been investigated as a potential modulator of indoleamine 2,3-dioxygenase (IDO). The proposed mechanism involves the compound binding to the active site of the enzyme, potentially through hydrogen bonding or coordination with the heme iron, which could disrupt substrate binding.

Furthermore, the pyrazole scaffold is a known inhibitor of fungal succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. Inhibition of SDH disrupts the energy synthesis in fungal pathogens, indicating potential antifungal applications for pyrazole derivatives. For example, the related fungicide carboxin (B1668433) has demonstrated approximately 68% inhibition of SDH from Botrytis cinerea at a concentration of 1 µM.

In the context of cancer, computational studies have explored the interaction of a library of pyrazole derivatives with several protein receptors implicated in oncogenesis. These in silico analyses suggest that pyrazole-based compounds may act as inhibitors or modulators of targets such as Collapsin Response Mediator Protein 2 (CRMP2), C-RAF, Cytochrome P450 17A1 (CYP17), Vascular Endothelial Growth Factor Receptor (VEGFR), c-KIT, and Histone Deacetylases (HDACs). mdpi.com For instance, molecular docking studies revealed that certain pyrazole derivatives exhibited strong binding affinities for CYP17, with scores ranging from -3.7 to -10.4 kcal/mol. mdpi.com One pyrazole derivative, M74, was identified as a promising dual modulator of CRMP2 and c-KIT. mdpi.com

Another area of investigation for pyrazole-containing compounds is the inhibition of coagulation Factor Xa, where a pyrazole amidine series showed potent inhibition, largely attributed to a strongly basic benzamidine (B55565) moiety. ethernet.edu.et

Antimicrobial Activity

The antimicrobial properties of the pyrazole carboximidamide scaffold have been evaluated, though specific data on this compound is limited.

The antifungal potential of pyrazole derivatives is linked to their ability to inhibit enzymes crucial for fungal survival, such as succinate dehydrogenase. Research on related pyrazole compounds has indicated significant antifungal activity. For example, some pyrazole-amidine hybrids have been noted for their antifungal properties, with one showing an MIC value of 12.5 µg/ml against Aspergillus niger. researchgate.net

Anti-Proliferative and Anti-Cancer Activity

The anti-proliferative effects of pyrazole derivatives, including those with a carboximidamide or a related functional group, have been a significant area of research.

Guanidine derivatives synthesized from pyrazole-1-carboximidamide have demonstrated cytotoxic effects against various cancer cell lines. mdpi.com In one study, a guanidine compound, ACB3, which was derived from a pyrazole-based precursor, showed significant antitumor activity. mdpi.com It was evaluated against MDA-MB-231 (triple-negative breast cancer), OVCAR-8 (ovarian cancer), and SW-620 (colorectal cancer) cell lines, demonstrating the ability to induce 50% cell death at concentrations around 4 µM. mdpi.com Further investigation into ACB3's mechanism revealed it induces cell cycle arrest at the G0/G1 phase in these cell lines when treated at a concentration of 10 μM for 24 hours. mdpi.com

Interactive Table: Cytotoxicity of a Guanidine Derivative (ACB3) from a Pyrazole Precursor

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | ~4 |

| OVCAR-8 | Ovarian Cancer | ~4 |

| SW-620 | Colorectal Cancer | ~4 |

Data derived from graphical representations in the source material. mdpi.com

A significant focus of research on pyrazole derivatives in oncology has been their ability to modulate androgen receptor (AR) signaling, a key pathway in prostate cancer. biorxiv.orgtheses.cz High expression of AR is a driving factor in the progression of prostate cancer. biorxiv.org

Novel steroidal pyrazoles, specifically A-ring-fused pyrazoles of dihydrotestosterone, have been synthesized and evaluated for their antiandrogen activity. biorxiv.org One lead compound from this series, 3d, was found to be a potent AR antagonist with an IC50 of 1.18 µM. biorxiv.org This compound was shown to suppress AR signaling and significantly decrease the levels of wild-type AR protein, likely through proteasomal degradation. biorxiv.org The antiproliferative activity of this compound was selective for AR-positive prostate cancer cell lines, with GI50 values in the low micromolar range. biorxiv.org

Furthermore, the design of new anti-prostate cancer agents has involved the combination of pyrazole and 2-thioxoimidazolidin-4-one scaffolds, which are present in FDA-approved prostate cancer drugs. nih.gov These efforts aim to create novel compounds that target the androgen receptor. nih.gov

Mechanistic Investigations of Biological Action

Comprehensive searches of scientific databases and patent literature did not yield any studies specifically dedicated to the mechanistic elucidation of this compound. The following sections reflect the absence of direct evidence for this particular compound.

Identification and Validation of Molecular Targets

There is currently no published research that identifies or validates specific molecular targets for This compound .

However, studies on analogous compounds offer some potential, yet unconfirmed, areas for future investigation. For instance, a series of 1-aryl-1H-pyrazole-4-carboximidamides were evaluated for their antileishmanial activity. nih.govfrontiersin.org Within this class of compounds, inhibitory effects on cAMP-dependent protein kinase (PKA) and modulation of nitric oxide production were suggested as possible mechanisms of action. frontiersin.org Another related compound, N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, has been noted for its potential interaction with estrogen receptors and alcohol dehydrogenase 1C, alongside possible inhibition of succinate dehydrogenase (SDH). It is critical to emphasize that these findings pertain to structurally distinct molecules and cannot be directly extrapolated to this compound.

Furthermore, research on other pyrazole derivatives has revealed a wide array of molecular targets, underscoring the versatility of this heterocyclic core. These include:

Cyclooxygenase (COX) enzymes: Inhibition of COX is a well-known mechanism for the anti-inflammatory effects of some pyrazole-containing drugs. frontiersin.org

Thrombin: Certain 1H-pyrazol-5-amine-based derivatives have been identified as thrombin inhibitors, acting through a serine-trapping mechanism. nih.gov

Androgen Receptor: The androgen receptor signaling pathway has been a target for 1-methyl-1H-pyrazole-5-carboxamide derivatives developed as anti-prostate cancer agents.

C-C chemokine receptor 2 (CCR2): A patent describes the use of 5-amino-1-methyl-1H-pyrazole-4-carboximidamide in the synthesis of CCR2 antagonists, highlighting a potential role in inflammatory conditions. google.com

Table 1: Investigated Molecular Targets of Structurally Related Pyrazole Derivatives

| Compound Class/Derivative | Investigated Molecular Target(s) | Potential Therapeutic Area |

| 1-Aryl-1H-pyrazole-4-carboximidamides | cAMP-dependent protein kinase (PKA), Nitric Oxide Production | Antileishmanial |

| N'-Hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide | Estrogen Receptors, Alcohol Dehydrogenase 1C, Succinate Dehydrogenase (SDH) | Not specified |

| Pyrazole-based COX inhibitors | Cyclooxygenase (COX) | Anti-inflammatory |

| 1H-Pyrazol-5-amine derivatives | Thrombin | Antithrombotic |

| 1-Methyl-1H-pyrazole-5-carboxamide derivatives | Androgen Receptor Signaling | Anti-prostate cancer |

| 5-Amino-1-methyl-1H-pyrazole-4-carboximidamide | C-C chemokine receptor 2 (CCR2) | Anti-inflammatory |

This table presents data from related but distinct compounds and should not be interpreted as direct evidence for the activity of this compound.

Dissection of Cellular and Biochemical Pathways Influenced by the Compound

In the absence of direct studies on This compound , no cellular or biochemical pathways have been definitively shown to be influenced by this specific compound.

Preclinical research on other pyrazole derivatives provides a speculative framework for potential cellular effects. For example, a study on a series of pyrazole compounds demonstrated significant antioxidant and antiproliferative activities. The antioxidant effects were linked to the inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS). nih.gov This resulted in a reduction of superoxide (B77818) anion production and lipid peroxidation. nih.gov The study also noted effects on mitochondrial function, including oxygen consumption and ATP synthesis. nih.gov

Furthermore, the antinociceptive properties of some pyrazole analogs have been associated with the activation of opioid receptors and the blockage of acid-sensing ion channels (ASICs). frontiersin.orgnih.gov

Table 2: Cellular and Biochemical Pathways Influenced by Structurally Related Pyrazole Derivatives

| Compound Class/Derivative | Influenced Cellular/Biochemical Pathway | Observed Effect |

| Pyrazole derivatives | Oxidative Stress Pathways | Inhibition of NADPH oxidase, reduced ROS production, decreased lipid peroxidation. nih.gov |

| Pyrazole derivatives | Mitochondrial Respiration | Modulation of oxygen consumption and ATP synthesis. nih.gov |

| Pyrazole analogs | Nociceptive Signaling | Activation of opioid receptors, blockage of acid-sensing ion channels. frontiersin.orgnih.gov |

This table summarizes findings from related pyrazole compounds. The relevance of these pathways to this compound has not been established.

Applications As Advanced Synthetic Intermediates and Reagents

Role as a Precursor in the Synthesis of Complex Organic Molecules

1-methyl-1H-pyrazole-4-carboximidamide serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical or biological relevance. The pyrazole (B372694) core is a common feature in many active compounds, and the carboximidamide group provides a reactive handle for elaboration into other functional groups or for ring-forming reactions.

Research has demonstrated the importance of pyrazole-4-carboxamide derivatives, which are closely related to the carboximidamide, in the development of novel fungicides and other agrochemicals. For instance, compounds like Bixafen, Isopyrazam, and Fluopyram are commercial fungicides that contain the 1-methyl-pyrazole-4-carboxamide core structure. google.comresearchgate.net These complex molecules are typically built by forming an amide bond between a pyrazole carboxylic acid and a substituted aniline (B41778) moiety. researchgate.net The synthesis of N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a potent antifungal agent, highlights the modular nature of these syntheses, where the pyrazole unit acts as a foundational scaffold. nih.gov

The general synthetic strategy often involves the initial preparation of a 1-methyl-1H-pyrazole-4-carboxylic acid or its ester, which is then converted to the target amide. google.comktu.edu The carboximidamide itself can be seen as an activated form of the carboxylic acid derivative, poised for further transformation into complex products.

Utility in the Construction of Diverse Heterocyclic Systems

The most significant application of this compound as a synthetic intermediate is in the construction of fused heterocyclic systems. The carboximidamide functional group, which is a type of amidine, is an excellent precursor for building new rings, particularly pyrimidines. When reacted with appropriate bifunctional reagents (such as β-dicarbonyl compounds, α,β-unsaturated ketones, or dicarbonyl equivalents), the nitrogen atoms of the amidine group can act as nucleophiles to form a new six-membered ring fused to the pyrazole core.

This reactivity is primarily exploited in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with a wide range of biological activities, including use as kinase inhibitors in oncology. google.com For example, the drug Allopurinol, used to treat gout, is a pyrazolo[3,4-d]pyrimidine, demonstrating the therapeutic importance of this heterocyclic scaffold. nih.gov

The general synthetic route involves the condensation of the pyrazole-4-carboximidamide with a 1,3-dielectrophile. This process, known as a cyclocondensation reaction, efficiently assembles the pyrimidine (B1678525) ring onto the pyrazole frame. Various synthetic methods have been developed to access these important bicyclic heterocycles, often starting from precursors like 5-amino-1-methylpyrazole-4-carboxamide or the corresponding nitrile, which can be converted to the required amidine functionality. chemicalbook.comresearchgate.netrsc.org The versatility of this approach allows for the introduction of diverse substituents onto the newly formed pyrimidine ring, enabling the creation of large libraries of compounds for drug discovery and other applications. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Pyrazole Precursors

| Precursor Type | Reagent | Resulting Heterocyclic System | Reference |

| Pyrazole-4-carboxamide | Oxalyl chloride | Pyrazolo[3,4-d]pyrimidine-dione | chemicalbook.com |

| 4-Amino-3-cyanopyrazole | Hydrazine (B178648) | Pyrazolo[3,4-d]pyrimidine | researchgate.net |

| 6-Chlorouracil derivative | Hydrazones | Pyrazolo[3,4-d]pyrimidine | rsc.org |

Application as a Reagent or Catalyst in Specific Organic Transformations

While primarily used as a structural building block, the amidine functional group within this compound imparts properties that suggest its potential application as a specialized reagent or organocatalyst. Amidines are strong, non-nucleophilic organic bases and are known to be effective catalysts for a range of organic reactions. They can facilitate reactions by deprotonating substrates, activating molecules through hydrogen bonding, or participating in catalytic cycles.

However, the specific use of this compound as a standalone reagent or catalyst is not extensively documented in current literature. Its application in this context remains a field for potential future development rather than an established practice. The reactivity of its amidine group is typically harnessed for its role as a nucleophilic component in cyclization reactions, as detailed previously, where it is incorporated into the final product structure.

Potential in Ligand Development for Coordination Chemistry

The field of coordination chemistry offers significant potential for the application of this compound. Pyrazole and its derivatives are well-established as effective ligands for a vast array of metal ions, owing to the electron-donating ability of their nitrogen atoms. researchgate.netresearchgate.net The structure of this compound is particularly promising for ligand design because it contains multiple potential coordination sites: the N2 nitrogen of the pyrazole ring and the two nitrogen atoms of the carboximidamide group. nih.govnih.gov

This multi-dentate character allows the molecule to act as a chelating ligand, binding to a single metal center through more than one donor atom, which typically results in highly stable metal complexes. It could potentially bind in a bidentate fashion using the pyrazole N2 and one of the amidine nitrogens. Furthermore, it could act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.netresearchgate.net

The coordination complexes formed from pyrazole-based ligands have diverse applications in fields such as catalysis, materials science, and bioinorganic chemistry. nih.govbohrium.com For example, metal complexes featuring pyrazole ligands have been investigated for their catalytic activity, magnetic properties, and as models for the active sites of metalloenzymes. nih.govbohrium.com The specific electronic and steric properties of this compound could be tuned to target specific metals and to create complexes with desired geometries and reactivities, making it a valuable target for future research in inorganic and materials chemistry. johnshopkins.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.